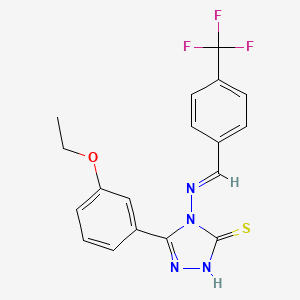
3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and an alkylating agent.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 3-(4-Methoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 3-(3-Chlorophenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Uniqueness
The uniqueness of 3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Biological Activity
3-(3-Ethoxyphenyl)-4-((4-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound belonging to the class of triazoles, which have been widely studied for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H15F3N4OS, with a molecular weight of approximately 392.39 g/mol. Its structure features a triazole ring, which is known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound under review has shown promising results in inhibiting cancer cell proliferation.
Case Studies and Findings
-
In Vitro Studies :
- A study conducted by Zhang et al. demonstrated that similar triazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and MCF7 (breast cancer). The most potent compounds had IC50 values lower than standard chemotherapeutics like doxorubicin .
- Another investigation revealed that derivatives with a similar structure inhibited key signaling pathways involved in cancer progression, such as the EGFR and Src pathways .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of triazole compounds have been well documented, with many derivatives showing efficacy against bacterial and fungal pathogens.
- Bacterial Inhibition :
- Fungal Activity :
Additional Biological Activities
Beyond anticancer and antimicrobial effects, triazoles exhibit a range of other biological activities:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers in vitro and in animal models.
- Analgesic : Certain studies suggest potential pain-relieving properties.
- Hypoglycemic : There is emerging evidence supporting the role of triazole derivatives in lowering blood sugar levels .
Properties
CAS No. |
497922-04-0 |
|---|---|
Molecular Formula |
C18H15F3N4OS |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15F3N4OS/c1-2-26-15-5-3-4-13(10-15)16-23-24-17(27)25(16)22-11-12-6-8-14(9-7-12)18(19,20)21/h3-11H,2H2,1H3,(H,24,27)/b22-11+ |
InChI Key |
AKHMEJKNMRJGOR-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















